molecular formula C6H10O3 B13424882 4-Oxobutan-2-yl acetate CAS No. 26391-36-6

4-Oxobutan-2-yl acetate

Cat. No.: B13424882
CAS No.: 26391-36-6
M. Wt: 130.14 g/mol
InChI Key: PJUIOCJERYHCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxobutan-2-yl acetate: is an organic compound with the molecular formula C6H10O3. It is also known as 3-acetoxybutanal. This compound is characterized by the presence of an acetate group attached to a butanal backbone. It is a colorless liquid with a fruity odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxobutan-2-yl acetate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Oxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-oxobutanoic acid.

    Reduction: Reduction of this compound can yield 4-hydroxybutyl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 4-oxobutanoic acid.

    Reduction: 4-hydroxybutyl acetate.

    Substitution: Various substituted butanal derivatives.

Scientific Research Applications

Chemistry: 4-Oxobutan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, it is used as a precursor for the synthesis of biologically active compounds. Its derivatives have been studied for their potential pharmacological properties.

Medicine: Although not directly used as a drug, this compound derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its fruity odor makes it a valuable component in the formulation of perfumes and food additives.

Mechanism of Action

The mechanism of action of 4-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    3-Hydroxybutanal: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Oxobutanoic acid: Oxidized form of 4-oxobutan-2-yl acetate.

    4-Hydroxybutyl acetate: Reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

26391-36-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-oxobutan-2-yl acetate

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3

InChI Key

PJUIOCJERYHCMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.